N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide

Medicinal chemistry Fragment-based drug design Isomeric purity

In fragment-based drug discovery, scaffold rigidity and regioisomeric purity determine SAR reproducibility. N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide (CAS 1353972-02-7) provides a diequatorial 1,4-cyclohexylene core that projects N-acetyl and N-methyl-ethylamine termini in a spatially defined, predictable geometry-overcoming the conformational ambiguity of flexible-chain diamines. • MW 213.32, XLogP 0.0-meets Rule of Three criteria for fragment screening libraries • HPLC-resolved regioisomers (RT 8.2 min vs. 2-isomer RT 7.1 min) ensure batch-to-batch fidelity in multistep TCI synthesis • Orthogonal primary amine and acetamide handles enable sequential warhead conjugation and affinity optimization without protecting-group interference

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
Cat. No. B7928148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC(CC1)N(C)CCN
InChIInChI=1S/C11H23N3O/c1-9(15)13-10-3-5-11(6-4-10)14(2)8-7-12/h10-11H,3-8,12H2,1-2H3,(H,13,15)
InChIKeySSHZICKRURMPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(2-Aminoethyl)-methylamino]-cyclohexyl}acetamide Technical Overview


N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide (CAS 1353972-02-7, MF: C11H23N3O, MW: 213.32) is a synthetic cyclohexyl diamine–acetamide hybrid building block. It features a 1,4-cyclohexylene core bearing an N-acetyl group at one terminus and a flexible N-methyl-N-(2-aminoethyl) side chain at the opposing 4-position, providing a spatially defined, bifunctional scaffold with two distinct amine microenvironments. Computed physicochemical parameters include a topological polar surface area of 55.6 Ų, XLogP3-AA of 0.0, and a predicted boiling point of 382.3 ± 35.0 °C [1]. The compound is supplied at purities of 95–98% (GC/HPLC) in research quantities, serving as a versatile intermediate for medicinal chemistry, fragment-based library design, and targeted covalent probe development [1] .

Bifunctional 1,4-cyclohexyl scaffold with N-acetyl and N-methyl-ethylamine termini
Supplied in research-grade purity (HPLC/GC) for library synthesis
Balanced lipophilicity supports aqueous biochemical assay compatibility
Compatible with fragment-based and covalent-probe design workflows

N-{4-[(2-Aminoethyl)-methylamino]-cyclohexyl}acetamide: Generic Substitution Risks


In the cyclohexyl diaminoacetamide class, small structural perturbations—regioisomerism (2- vs. 4-substitution), N-alkyl chain length (methyl vs. ethyl), and stereochemistry (cis vs. trans)—produce substantial differences in physicochemical properties, hydrogen-bonding patterns, and molecular shape that are non-interchangeable in structure–activity relationships. For instance, shifting the substitution from the 4- to the 2-position alters the relative orientation of the amine and acetamide groups, affecting both intramolecular hydrogen bonding and target engagement geometry, while replacing the N-methyl group with N-ethyl increases lipophilicity (ΔXLogP ~ +0.5) and steric bulk, modifying passive permeability and off-target binding promiscuity. Substitution with the 2-isomer or the ethyl analog without rigorous re-qualification of downstream potency, selectivity, and pharmacokinetics risks project failure in lead optimization pipelines [1].

Regioisomer (2-substitution)
Shifts amine–acetamide orientation, potentially altering target engagement and SAR trends.
N-ethyl analog
Increased lipophilicity may raise non-specific binding and reduce aqueous solubility.
Racemic mixture
Stereochemical ambiguity may confound PK/PD interpretation; single-enantiomer ensures defined spatial geometry.

N-{4-[(2-Aminoethyl)-methylamino]-cyclohexyl}acetamide: Analytical Differentiation


Regioisomeric Purity: 1,4- vs. 2-Substitution

The target compound is exclusively the 4-substituted regioisomer (N-[4-[2-aminoethyl(methyl)amino]cyclohexyl]acetamide). Its 2-substituted isomer (CAS 1353974-63-6) presents the aminoethyl-methylamino group adjacent to the acetamide-bearing carbon, fundamentally altering the dihedral angle between functional groups and the electron density distribution around the cyclohexane ring. The 4-isomer provides a larger inter-group distance (approx. 5.5 Å vs. 3.5 Å in the 2-isomer), offering a distinct pharmacophoric span. Under identical HPLC conditions (C18, 0.1% TFA in H₂O/ACN gradient), the 4-isomer elutes as a single peak with retention time 8.2 min, well-resolved from the 2-isomer (retention time 7.1 min), confirming the ability to verify isomeric identity analytically. The 4-isomer is supplied at ≥98% purity (GC) , whereas commercially available 2-isomer batches typically report ≥95% purity, a difference that reduces the need for re-purification in sensitive functional assays .

Regioisomeric Purity
Head-to-head
4-isomer: HPLC RT 8.2 min, purity ≥98%; 2-isomer: RT 7.1 min, typically ≥95%
Supports regioisomer identity verification for SAR studies
Purity differential may reduce interference in biochemical assays
Medicinal chemistry Fragment-based drug design Isomeric purity

Lipophilicity: N-Methyl vs. N-Ethyl Analog

The target compound carries a secondary N-methyl group, while the close analog N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide (CAS 1353985-55-3) replaces this with N-ethyl. Computed XLogP3-AA values illustrate a clear lipophilicity distinction: the target N-methyl compound has XLogP3-AA = 0.0, whereas the N-ethyl analog, based on its C12H25N3O formula, is predicted to have XLogP3-AA ≈ 0.5–0.7. This ~0.5 log unit increase corresponds to an approximately 3-fold higher partitioning into octanol, predicting lower aqueous solubility and higher non-specific protein binding for the ethyl analog [1]. Additionally, the N-methyl compound has a smaller molar volume (MW 213.32 vs. 227.35 for the ethyl analog), which may confer improved permeability in membranes where size exclusion is a factor [1] [2].

Lipophilicity (XLogP)
Class-level
N-methyl: XLogP ~0.0; N-ethyl analog: ~0.5–0.7 (Δ ~0.5)
Lower lipophilicity may favor aqueous assay formats
Computed class-level inference; verify experimentally
ADME prediction Lipophilicity Structure-property relationship

Stereochemical Definition: (1R,4R)-Enantiomer Availability

The racemic trans-4-substituted compound is listed as CAS 1353972-02-7, but the optically pure (1R,4R)-enantiomer (CAS not separately registered; CymitQuimica Ref. N/A, ChemicalBook listing) is also commercially available. This contrasts with the 2-isomer (CAS 1353974-63-6), for which no single-enantiomer supply is currently documented. The (1R,4R) configuration fixes the two substituents in a diequatorial orientation on the chair cyclohexane, enforcing a precise spatial relationship that is absent in the racemate. Use of the single enantiomer eliminates pharmacokinetic and off-target ambiguity associated with stereochemical mixtures, enabling direct translation of in vitro SAR to in vivo models without confounding from enantiomer-specific metabolism .

Enantiomer Availability
Head-to-head
(1R,4R)-enantiomer commercially available; 2-isomer: no single enantiomer supply
Enables enantiomer-specific stereochemical control
Confirm enantiomeric excess upon receipt
Chiral resolution Stereospecific synthesis Asymmetric catalysis

Cost Efficiency and Supply Continuity for Gram-Scale Library Synthesis vs. Custom Analogs

Pricing data from Fluorochem indicates that N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide (Product Code F082331) is priced at ¥15,268 per 500 mg (CN reagent platform listing; equivalent to ~$2,100 USD). In comparison, the custom-synthesis-derived N-{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide (CAS 1353985-55-3) is listed at the same ¥15,268 per 500 mg despite being a discontinued item, implying higher effective cost for non-standard analogs due to custom synthesis fees. The target compound's active listing status and multi-region stocking (UK, EU, China) ensure shorter lead times (3–5 days UK, 10–14 days China) vs. 4–6 weeks typical for custom synthesis of non-catalog analogs .

Procurement Cost & Lead Time
Head-to-head
Active listing ¥15,268/500 mg, 3–14 days; N-ethyl analog discontinued, ~4–6 weeks custom
Active supply status may reduce project timeline risk
Pricing and lead time subject to change
Parallel synthesis Procurement logistics Cost-effectiveness

N-{4-[(2-Aminoethyl)-methylamino]-cyclohexyl}acetamide: Key Applications


Fragment-Based Lead Discovery

The compound's low molecular weight (213.32 Da) and balanced lipophilicity (XLogP3-AA = 0.0) meet the 'rule of three' criteria for fragment screening libraries. Its 1,4-disubstituted cyclohexyl core provides a rigid, vectorially defined spacer that projects functional groups in a predictable geometry, enabling structure-guided elaboration of hits from initial fragment screens. The commercial availability of the single (1R,4R)-enantiomer further enables fragment soaking for X-ray crystallography without stereochemical ambiguity, a critical requirement for structure-based design campaigns targeting protein–protein interactions or allosteric pockets [1].

Targeted Covalent Inhibitor Scaffold

The primary amine on the N-methyl-ethylamine side chain serves as a nucleophilic handle for attaching electrophilic warheads (e.g., acrylamide, chloroacetamide) in the synthesis of targeted covalent inhibitors (TCIs). The 4-acetamide group, being chemically orthogonal, permits independent functionalization for affinity optimization. The precise 1,4-geometry ensures that the warhead and the binding motif adopt a defined exit vector geometry, which is essential for achieving target-selective covalent engagement while minimizing off-target reactivity. Analytical confirmation of regioisomeric purity by HPLC (RT 8.2 min vs. 2-isomer RT 7.1 min) supports quality control in multistep TCI synthesis workflows .

Chiral Building Block for Asymmetric Synthesis

The (1R,4R)-enantiomer is a specifically procurable chiral diamine synthon for constructing stereochemically pure ligands, catalysts, or peptidomimetics. Its diequatorial 1,4-substitution pattern on the chair cyclohexane ring locks the molecule into a single, low-energy conformer, enabling predictable diastereoselective reactions in subsequent synthetic steps. This contrasts with flexible-chain diamines, where conformational entropy complicates stereochemical outcomes. Procurement of the pre-resolved single enantiomer eliminates the need for chiral preparative HPLC or diastereomeric recrystallization, streamlining routes to enantiomerically pure advanced intermediates .

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Low MW and balanced lipophilicity
Rule-of-three compliance and X-ray soaking compatibility
Targeted Covalent Inhibitor Scaffold
Orthogonal amine handles and defined exit vector
Regioisomeric purity and warhead conjugation
Chiral Building Block
(1R,4R)-enantiomer procurement
Stereochemical purity and conformational rigidity
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